molecular formula C9H9NO B1297900 4-Hydroxy-2,6-dimethylbenzonitrile CAS No. 58537-99-8

4-Hydroxy-2,6-dimethylbenzonitrile

Cat. No.: B1297900
CAS No.: 58537-99-8
M. Wt: 147.17 g/mol
InChI Key: KZEJTKHRBQWACL-UHFFFAOYSA-N
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Description

4-Hydroxy-2,6-dimethylbenzonitrile is an organic compound with the molecular formula C₉H₉NO. It is characterized by the presence of a hydroxyl group (-OH) and a nitrile group (-CN) attached to a benzene ring substituted with two methyl groups at the 2 and 6 positions. This compound is known for its off-white to beige crystalline appearance and has a molecular weight of 147.17 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Hydroxy-2,6-dimethylbenzonitrile can be synthesized through the condensation reaction of benzonitrile with ortho-cresol (2-methylphenol) under specific reaction conditions. The reaction typically involves the use of hydrochloric acid, acetic acid, and bismuth acetate as catalysts . The reaction is carried out by heating the mixture, which facilitates the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial production to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-2,6-dimethylbenzonitrile undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.

    Reduction: The nitrile group can be reduced to form amines.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in the presence of a base to facilitate substitution reactions.

Major Products Formed

Scientific Research Applications

4-Hydroxy-2,6-dimethylbenzonitrile has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its role in drug development and as a precursor for active pharmaceutical ingredients.

    Industry: Utilized in the production of dyes, pigments, and agrochemicals

Mechanism of Action

The mechanism of action of 4-Hydroxy-2,6-dimethylbenzonitrile involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

  • 4-Hydroxy-3,5-dimethylbenzonitrile
  • 2,6-Dimethyl-4-hydroxybenzonitrile
  • 4-Cyano-3,5-dimethylphenol

Uniqueness

4-Hydroxy-2,6-dimethylbenzonitrile is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various synthetic and research applications .

Properties

IUPAC Name

4-hydroxy-2,6-dimethylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO/c1-6-3-8(11)4-7(2)9(6)5-10/h3-4,11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZEJTKHRBQWACL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1C#N)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70343512
Record name 4-Hydroxy-2,6-dimethylbenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70343512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58537-99-8
Record name 4-Hydroxy-2,6-dimethylbenzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=58537-99-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Hydroxy-2,6-dimethylbenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70343512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-hydroxy-2,6-dimethylbenzonitrile
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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